6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Scientific Research Applications
Neurological Disease Models
Compounds similar to the one mentioned have been used in research to model neurological diseases such as Parkinson's disease. For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exposure, which shares a structural resemblance with the mentioned compound due to its modification of the tetrahydropyridine core, has been used to create animal models of Parkinson's disease. This has provided insights into the dopaminergic impairment and the potential mechanisms underlying Parkinson's disease progression (Calne et al., 1985), (Snow et al., 2000).
Diagnostic Radiotracers
Fluorinated compounds have been extensively used in the development of diagnostic radiotracers for positron emission tomography (PET). Their applications range from visualizing biochemical processes in the brain to assessing the efficacy of therapeutic interventions in neurological diseases. The development of 6-[18F]fluoro-L-dopa (FDOPA) as a radiotracer to visualize dopamine metabolism in the brain illustrates the importance of fluorinated compounds in neurological diagnostics (Hoffman et al., 1992).
Oncology Research
In oncology, fluorinated compounds are used to assess tumor metabolism and to predict the response to chemotherapy. For instance, the methylation status of the O-6-methylguanine-DNA methyltransferase (MGMT) promoter in tumor biopsies, which can be assessed using specific fluorinated compounds, has been shown to predict outcomes in glioblastoma patients treated with alkylating agents. This highlights the role of fluorinated compounds in personalized medicine approaches (Hegi et al., 2004).
Biomarker Identification
Research into volatile organic compounds (VOCs) and their roles as potential biomarkers for diseases such as renal cell carcinoma has been facilitated by the analysis of fluorinated compounds. These studies have identified specific VOC profiles associated with various diseases, offering avenues for non-invasive diagnosis and monitoring (Wang et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15-11(16)7-9(14-12(15)17)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIOBEFYIOZDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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